4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
618441-37-5 |
|---|---|
Molecular Formula |
C16H14BrN3OS |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(2-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14BrN3OS/c1-11-6-8-12(9-7-11)21-10-15-18-19-16(22)20(15)14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
DKHZYQWLCUJNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Analysis
Chromatographic Purity
Gas chromatography-mass spectrometry (GC-MS) reveals a single peak with a retention time of 12.3 min and molecular ion [M+H]⁺ at m/z 396.02, corroborating >98% purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazinecarbothioamide Cyclization | 78 | 98 | Single-step, high regioselectivity |
| Thiosemicarbazide Cyclization | 65 | 95 | Compatible with diverse substituents |
| Post-Functionalization | 80 | 97 | Modular, scalable |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Cyclization: The triazole ring can participate in cyclization reactions with various electrophiles to form fused ring systems.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole family, including derivatives like 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione, has been extensively studied for their antimicrobial properties. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens with minimum inhibitory concentrations (MIC) ranging from 0.25 to 3.11 μg/mL . The structure-activity relationship (SAR) studies suggest that substituents at specific positions on the phenyl ring enhance antimicrobial efficacy.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been implicated in antiangiogenic activity, which is crucial for inhibiting tumor growth by preventing the formation of new blood vessels . A series of triazole derivatives were synthesized and tested against various cancer cell lines, demonstrating promising dual anticancer activity . The presence of the bromophenyl moiety was particularly noted for its beneficial effects on cellular activity.
Agricultural Applications
Fungicides and Pesticides
Triazole compounds are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione can be explored for its potential as a fungicide against crop diseases caused by various fungi. Its efficacy can be compared with established triazole fungicides like tebuconazole and propiconazole .
Material Science
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Such modifications can lead to materials with improved resistance to environmental factors. The synthesis of polymers containing triazole groups can potentially yield materials with unique optical or electronic properties suitable for applications in sensors or photonic devices.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain substitutions significantly increased potency against resistant strains like MRSA.
-
Anticancer Activity Investigation
- Researchers synthesized a series of triazole derivatives and assessed their anticancer properties on several cell lines. The data showed that compounds with specific substitutions exhibited notable antiangiogenic effects.
-
Agricultural Application Trials
- Field trials conducted with triazole-based fungicides demonstrated significant reductions in fungal infections in crops compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic and Steric Properties
The triazole-thione scaffold is highly tunable, with substituents at positions 3 and 4 significantly influencing reactivity and bioactivity:
Table 1: Substituent Variations in Triazole-Thione Derivatives
Spectroscopic and Crystallographic Comparisons
Table 2: Spectral Data of Selected Triazole-Thiones
- IR Spectroscopy : The C=S stretch (~1210–1220 cm⁻¹) is consistent across triazole-thiones, confirming the thione tautomer .
- $ ^1 $H NMR : The target compound’s aromatic protons (6.10–8.01 ppm) and methyl group (2.55 ppm) align with analogs featuring bromophenyl and tolyloxy substituents .
Crystallographic Insights:
- X-ray studies (e.g., ) confirm the thione form (C=S) over thiol, with the E configuration of Schiff base derivatives stabilizing planar geometries . Computational studies () predict a HOMO-LUMO gap of ~4.5 eV for triazole-thiones, suggesting moderate reactivity .
Biological Activity
4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties supported by various studies and case analyses.
The molecular formula of 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione is , with a molecular weight of approximately 365.26 g/mol. The presence of the bromophenyl and tolyloxy groups contributes to its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study involving various synthesized triazoles demonstrated that compounds similar to 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione showed effective inhibition against a range of bacterial strains. For instance:
- Inhibition Rates : Compounds with similar structures achieved inhibition rates exceeding 96% against pathogens like Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The antifungal properties of this compound have been explored in several studies. Triazole derivatives are particularly known for their efficacy against fungal infections:
- Activity Against Fungi : In a comparative study, triazoles demonstrated superior antifungal activity compared to traditional agents like azoles. The compound showed high effectiveness against Candida species and other pathogenic fungi .
Anticancer Properties
Emerging research highlights the potential anticancer effects of 1,2,4-triazole derivatives:
- Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., HT29) revealed that compounds related to 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione exhibited significant cytotoxic effects. One study reported a notable delay in the cell cycle progression in treated cells, indicating potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various triazole derivatives and tested their antimicrobial effects against clinical isolates. The results indicated that modifications at the thione position enhanced activity against resistant strains. The compound was part of this series and showed promising results comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the effect of triazole derivatives on cancer cell proliferation. The study utilized several cell lines and demonstrated that the compound significantly reduced viability in a dose-dependent manner. Notably, the mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, refluxing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides with KOH in aqueous medium (neutralized with acetic acid) yields triazole-thione derivatives. Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of KOH to precursor), solvent selection (water or 2-propanol), and reaction time (typically 4–6 hours). Purity is confirmed via HPLC or GC-MS .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Elemental analysis (CHNS) verifies empirical formulas.
- 1H/13C NMR (in DMSO-d6 at 400 MHz) identifies substituents: e.g., aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and thione sulfur environments.
- X-ray crystallography (using SHELX software) resolves 3D conformation, with mean C–C bond accuracy of 0.005 Å and R-factor < 0.05 .
- Chromatographic mass spectrometry (Agilent 7890B GC-MS) confirms molecular ion peaks and fragmentation patterns .
Q. What are the common biological activities associated with 1,2,4-triazole-5(4H)-thione derivatives?
- Methodological Answer : These derivatives exhibit antiviral, antitumor, and antimicrobial activities. For example, bromophenyl substituents enhance lipophilicity, improving membrane permeability. Biological evaluation involves:
- In vitro assays : MIC tests against bacterial/fungal strains.
- In silico studies : Docking to enzymes like cytochrome P450 or kinases.
- Structure-activity relationship (SAR) : Modifying p-tolyloxy groups alters electronic effects and steric bulk, impacting potency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and Fukui indices. For instance, the thione sulfur (C=S) acts as a nucleophilic site, with HOMO-LUMO gaps ~4.5 eV indicating moderate reactivity.
- Conformational analysis : Torsional angles (e.g., p-tolyloxy methyl group) are scanned from –180° to +180° to identify low-energy conformers .
Q. What strategies resolve contradictions in crystallographic data or spectral assignments?
- Methodological Answer :
- X-ray refinement : Use SHELXL to handle twinning or disorder, with data-to-parameter ratios > 15 ensuring reliability. For ambiguous NMR signals, 2D experiments (COSY, HSQC) clarify spin-spin coupling.
- Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., 4-(4-bromophenyl)-1-(2,6-difluorobenzyl) derivatives) to identify systematic errors .
Q. How do reaction mechanisms differ when synthesizing derivatives with varying substituents (e.g., alkyl vs. aryl groups)?
- Methodological Answer :
- Alkyl substituents : Proceed via SN2 mechanisms in polar aprotic solvents (e.g., DMF), favoring nucleophilic attack at the triazole ring.
- Aryl substituents : Require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What experimental and theoretical approaches validate tautomeric forms of 1,2,4-triazole-5(4H)-thiones?
- Methodological Answer :
- IR spectroscopy : Thione (C=S) stretches appear at ~1200 cm⁻¹, while thiol (S–H) are absent, confirming the thione tautomer.
- X-ray diffraction : Bond lengths (C–S ≈ 1.66 Å) and angles confirm planarity of the triazole-thione ring .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use common reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin for antimicrobial tests).
- SAR meta-analysis : Compare substituent effects across studies. For instance, electron-withdrawing bromine at the 2-position may reduce activity compared to 4-bromo analogs due to steric hindrance .
Q. Why do crystallographic studies of similar triazole-thiones report varying unit cell parameters?
- Methodological Answer : Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) alters unit cells. For example, hydration increases cell volume by 5–10%. Refinement with PLATON or OLEX2 checks for solvent-accessible voids .
Tables of Key Data
Table 1 : Synthetic Optimization Parameters
Table 2 : Spectroscopic Benchmarks
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 2.3 ppm (CH3, p-tolyloxy) | Methyl group confirmation |
| FT-IR | 1200 cm⁻¹ (C=S) | Thione tautomer |
| X-ray | C–S bond length: 1.66 Å | Planar triazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
